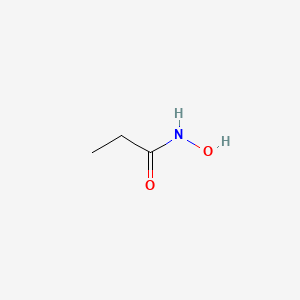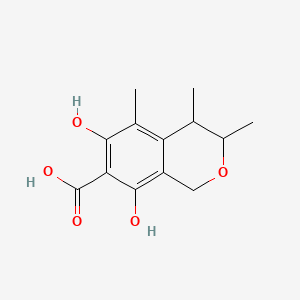
N-hidroxipropanamida
Descripción general
Descripción
ZAMI-633 es un fármaco de molécula pequeña inicialmente desarrollado por GSK Plc. Funciona como un inhibidor de la ureasa y fue investigado principalmente por su potencial en el tratamiento de enfermedades infecciosas y urogenitales, particularmente infecciones del tracto urinario .
Aplicaciones Científicas De Investigación
ZAMI-633 se ha investigado principalmente por su potencial en el tratamiento de infecciones del tracto urinario debido a su actividad inhibitoria de la ureasa . Los inhibidores de la ureasa son valiosos en la investigación médica porque pueden prevenir la hidrólisis de la urea en amoníaco y dióxido de carbono, una reacción que puede contribuir a la patogénesis de ciertas infecciones. Más allá de sus aplicaciones médicas, ZAMI-633 también podría ser de interés en la investigación bioquímica que estudia la inhibición enzimática y las vías metabólicas que involucran la urea.
Análisis De Reacciones Químicas
ZAMI-633, como un inhibidor de la ureasa, probablemente experimenta varias reacciones químicas típicas de moléculas orgánicas pequeñas. Estas reacciones pueden incluir:
Oxidación: Introducción de átomos de oxígeno en la molécula, lo que podría alterar su actividad o estabilidad.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, lo que también puede afectar las propiedades de la molécula.
Sustitución: Reemplazo de un grupo funcional por otro, lo que puede utilizarse para modificar la actividad o solubilidad de la molécula.
Los reactivos y condiciones comunes para estas reacciones dependerían de los grupos funcionales específicos presentes en ZAMI-633. Los productos principales formados a partir de estas reacciones incluirían versiones modificadas de la molécula original, potencialmente con actividad biológica alterada.
Mecanismo De Acción
ZAMI-633 ejerce sus efectos inhibiendo la enzima ureasa . La ureasa cataliza la hidrólisis de la urea en amoníaco y dióxido de carbono. Al inhibir esta enzima, ZAMI-633 puede reducir la producción de amoníaco, que es un factor clave en la patogénesis de ciertas infecciones, particularmente en el tracto urinario. Los objetivos moleculares de ZAMI-633 son los sitios activos de la enzima ureasa, donde probablemente se une y evita que la enzima catalice su reacción.
Comparación Con Compuestos Similares
ZAMI-633 se puede comparar con otros inhibidores de la ureasa, como el ácido acetohidroxámico y la flurofamida. Estos compuestos también inhiben la ureasa, pero pueden diferir en su potencia, selectividad y propiedades farmacocinéticas. La singularidad de ZAMI-633 radica en su estructura específica y la forma particular en que interactúa con la enzima ureasa, lo que puede ofrecer ventajas en términos de eficacia o seguridad .
Compuestos similares:
Ácido acetohidroxámico: Otro inhibidor de la ureasa utilizado en el tratamiento de infecciones del tracto urinario.
Flurofamida: Un inhibidor de la ureasa con diferentes propiedades farmacocinéticas en comparación con ZAMI-633.
Métodos De Preparación
Las rutas sintéticas específicas y las condiciones de reacción para ZAMI-633 no están fácilmente disponibles en el dominio público. Como un fármaco de molécula pequeña, es probable que se sintetice a través de una serie de reacciones orgánicas que involucran la formación de estructuras heterocíclicas. Los métodos de producción industrial normalmente implicarían la optimización de estas rutas sintéticas para la producción a gran escala, asegurando un alto rendimiento y pureza mientras se minimizan los costos y el impacto ambiental.
Propiedades
IUPAC Name |
N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPQHOWTCNEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180460 | |
| Record name | Propionohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580-63-4 | |
| Record name | N-Hydroxypropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propionohydroxamic acid exert its effect?
A1: Propionohydroxamic acid acts as a potent and competitive urease inhibitor. [, , ] Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, propionohydroxamic acid can disrupt this process, particularly relevant in the context of urinary tract infections and the formation of certain types of kidney stones. [, , , , ]
Q2: What are the downstream consequences of urease inhibition by propionohydroxamic acid?
A2: Inhibiting urease with propionohydroxamic acid primarily impacts the formation of struvite and carbonate apatite crystals in the urinary tract. [, , ] These crystals are often associated with infections caused by urease-producing bacteria. By reducing bacterial urease activity, this compound helps prevent the formation of these specific types of kidney stones. [, , ]
Q3: What is the molecular formula and weight of propionohydroxamic acid?
A3: The molecular formula of propionohydroxamic acid is C3H7NO2, and its molecular weight is 89.09 g/mol. []
Q4: Is there any spectroscopic data available to characterize propionohydroxamic acid?
A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to characterize propionohydroxamic acid. [, ] Additionally, crystallographic studies have revealed its three-dimensional hydrogen-bonded framework structure. []
Q5: Has the compatibility and stability of propionohydroxamic acid been studied?
A5: While detailed studies on material compatibility are limited, its use in pharmaceutical formulations suggests reasonable compatibility with common excipients. [, ] Stability under various conditions is crucial for formulation and storage. Research suggests that propionohydroxamic acid can be formulated to improve its stability and bioavailability. []
Q6: Have computational chemistry methods been applied to propionohydroxamic acid?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical speciation and thermodynamic properties of propionohydroxamic acid complexes, particularly with vanadium(V). [] These calculations helped model the tautomeric equilibria and understand the stability of different species formed in solution. []
Q7: How do structural modifications affect the activity of propionohydroxamic acid?
A7: Studies exploring structure-activity relationships have focused on modifying the side chain of aminohydroxamic acids, including propionohydroxamic acid. [, ] These modifications aimed to optimize metal ion chelation properties and influence the stability and biological activity of the resulting complexes. [, ]
Q8: What strategies can improve the stability and delivery of propionohydroxamic acid?
A8: Research indicates that propionohydroxamic acid can be formulated to enhance its stability. [] Although specific delivery strategies haven't been extensively studied, utilizing prodrug approaches, like attaching a glucose moiety, could offer targeted delivery to the colon by leveraging bacterial β-glucosidase activity. [, ]
Q9: What is known about the pharmacokinetics of propionohydroxamic acid?
A9: While detailed pharmacokinetic data is limited in the provided research, some studies suggest that orally administered propionohydroxamic acid can reach the colon and exert its urease-inhibiting effects. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: What evidence supports the efficacy of propionohydroxamic acid?
A10: In vitro studies demonstrate the ability of propionohydroxamic acid to inhibit urease activity. [, , , ] Animal studies, particularly in rat models, further support its efficacy in reducing urease activity in the colon and mitigating the formation of certain types of kidney stones. [, ]
Q11: Are there any known safety concerns associated with propionohydroxamic acid?
A11: While generally considered safe for its intended use, potential long-term effects require further investigation. [, ] The development of more potent and selective analogs could potentially address these concerns. [, ]
Q12: How is propionohydroxamic acid analyzed and quantified?
A12: Various analytical techniques have been employed, including potentiometric titrations to determine formation constants with metal ions. [, , ] Gas chromatography methods have been developed for quantifying trace amounts of potential impurities like hydroxylamine in propionohydroxamic acid drug substances and formulations. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)



![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)


![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)



